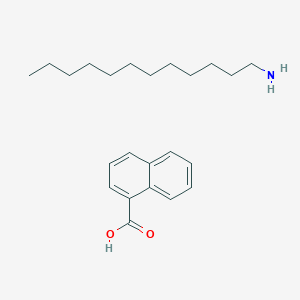
1-Naphthoic acid, dodecylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthoic acid, dodecylamine salt is an organic compound with the molecular formula C23H35NO2. It is a salt formed from the reaction of 1-naphthoic acid and dodecylamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthoic acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene . The reaction involves the following steps:
- Preparation of the Grignard reagent by reacting 1-bromonaphthalene with magnesium in anhydrous ether.
- Carboxylation of the Grignard reagent with carbon dioxide to form 1-naphthoic acid.
- Neutralization of 1-naphthoic acid with dodecylamine to form the dodecylamine salt.
Industrial Production Methods: The industrial production of 1-naphthoic acid, dodecylamine salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthoic acid, dodecylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the compound into naphthols.
Substitution: The aromatic ring of 1-naphthoic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthols
Substitution: Halogenated, nitrated, and sulfonated derivatives of 1-naphthoic acid.
Aplicaciones Científicas De Investigación
1-Naphthoic acid, dodecylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-naphthoic acid, dodecylamine salt involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
1-Naphthoic Acid: The parent compound of 1-naphthoic acid, dodecylamine salt.
2-Naphthoic Acid: An isomer of 1-naphthoic acid with similar chemical properties.
Hydroxynaphthoic Acids: Derivatives of naphthoic acids with hydroxyl groups, which have different reactivity and applications.
Uniqueness: this compound is unique due to its combination of the naphthoic acid moiety and the dodecylamine group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
200712-26-1 |
|---|---|
Fórmula molecular |
C23H35NO2 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
dodecan-1-amine;naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H27N.C11H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-13H2,1H3;1-7H,(H,12,13) |
Clave InChI |
WXADCIHHGDFPIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN.C1=CC=C2C(=C1)C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















